molecular formula C14H9Cl5O6S2 B12668219 Benzenesulfonic acid, 3,3'-(2,2,2-trichloroethylidene)bis(6-chloro- CAS No. 102627-45-2

Benzenesulfonic acid, 3,3'-(2,2,2-trichloroethylidene)bis(6-chloro-

Cat. No.: B12668219
CAS No.: 102627-45-2
M. Wt: 514.6 g/mol
InChI Key: SDUKYWIQGWMSBT-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) is a complex organosulfur compound. It is characterized by the presence of sulfonic acid groups attached to a benzene ring, with additional chlorine and trichloroethylidene substituents. This compound is notable for its strong acidic properties and its role in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) typically involves the sulfonation of benzene derivatives using concentrated sulfuric acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper attachment of sulfonic acid groups to the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfonamide compounds.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as ammonia or amines for substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted benzene compounds.

Scientific Research Applications

Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to modify amino acid residues.

    Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The molecular targets and pathways involved include:

    Enzyme inhibition: The compound can inhibit enzymes by modifying their active sites.

    Protein interactions: It can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the additional chlorine and trichloroethylidene substituents.

    p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.

    Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the production of dyes and as a reagent in analytical chemistry.

Uniqueness

Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) is unique due to its additional chlorine and trichloroethylidene substituents, which enhance its reactivity and make it suitable for specialized applications in research and industry.

Properties

CAS No.

102627-45-2

Molecular Formula

C14H9Cl5O6S2

Molecular Weight

514.6 g/mol

IUPAC Name

2-chloro-5-[2,2,2-trichloro-1-(4-chloro-3-sulfophenyl)ethyl]benzenesulfonic acid

InChI

InChI=1S/C14H9Cl5O6S2/c15-9-3-1-7(5-11(9)26(20,21)22)13(14(17,18)19)8-2-4-10(16)12(6-8)27(23,24)25/h1-6,13H,(H,20,21,22)(H,23,24,25)

InChI Key

SDUKYWIQGWMSBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)Cl)S(=O)(=O)O)C(Cl)(Cl)Cl)S(=O)(=O)O)Cl

Origin of Product

United States

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